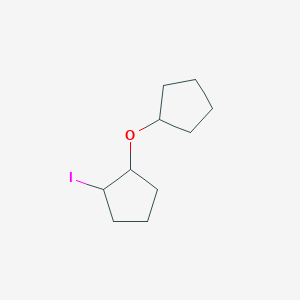

1-(Cyclopentyloxy)-2-iodocyclopentane

Description

Properties

Molecular Formula |

C10H17IO |

|---|---|

Molecular Weight |

280.15 g/mol |

IUPAC Name |

1-cyclopentyloxy-2-iodocyclopentane |

InChI |

InChI=1S/C10H17IO/c11-9-6-3-7-10(9)12-8-4-1-2-5-8/h8-10H,1-7H2 |

InChI Key |

RVBRVAAZINEMTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2CCCC2I |

Origin of Product |

United States |

Preparation Methods

Cyclopentanol Derivatives

Cyclopentanol serves as a key starting material. It can be converted to halocyclopentanes (such as bromocyclopentane or iodocyclopentane) by reaction with phosphorus halides or hydrohalic acids under controlled temperature conditions.

This step ensures the formation of a halogenated cyclopentane intermediate suitable for further functionalization.

Etherification to Form Cyclopentyloxy Group

The cyclopentyloxy group is introduced by etherification reactions involving cyclopentanol or related alcohols. Common methods include:

- Williamson Ether Synthesis: Reaction of a cyclopentanol-derived alkoxide with a suitable alkyl halide.

- Silver Carbonate-Mediated Alkylation: Use of silver carbonate as a base in polar aprotic solvents (e.g., DMF, THF) to promote nucleophilic substitution with alkyl halides.

A representative procedure involves stirring a mixture of cyclopentanol and the corresponding alkyl halide in the presence of silver carbonate at room temperature for 24 hours, followed by workup and purification via column chromatography.

Iodination of Ether Intermediate

The iodine substituent at the 2-position of the cyclopentane ring can be introduced by:

- Direct halogenation of the cyclopentyloxycyclopentane intermediate using iodine sources under mild conditions.

- Nucleophilic substitution of a bromide intermediate with sodium iodide (Finkelstein reaction) in polar aprotic solvents like DMSO or acetone.

The iodination step is crucial for obtaining the target compound with high regioselectivity and yield.

Representative Preparation Method

A consolidated method for synthesizing this compound is summarized below:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1. Formation of bromocyclopentane | Cyclopentanol + PBr3 | 0-5 °C, stir 2 h, then RT overnight | Bromocyclopentane intermediate |

| 2. Etherification | Bromocyclopentane + cyclopentanol + Ag2CO3 | Room temperature, 24 h, DMF/THF solvent | 1-(Cyclopentyloxy)-2-bromocyclopentane |

| 3. Halogen exchange (iodination) | 1-(Cyclopentyloxy)-2-bromocyclopentane + NaI | Stir in DMSO at 15 °C for several hours | This compound |

This sequence ensures selective ether formation followed by efficient iodide substitution.

Research Findings and Yield Data

- The bromination of cyclopentanol with phosphorus tribromide typically yields bromocyclopentane in 70-85% yield.

- Etherification using silver carbonate in DMF/THF achieves yields of 80-90% for alkoxy-substituted cyclopentane derivatives.

- The Finkelstein iodination step generally proceeds with 60-75% yield, depending on reaction time and temperature.

| Reaction Step | Yield Range (%) | Key Notes |

|---|---|---|

| Bromination of cyclopentanol | 70-85 | Requires low temperature control to avoid side reactions |

| Etherification (Ag2CO3 mediated) | 80-90 | Mild conditions, good selectivity |

| Halogen exchange (NaI substitution) | 60-75 | Polar aprotic solvents improve reaction rate |

Analytical and Purification Techniques

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- Column Chromatography: Silica gel with hexane/ethyl acetate mixtures for purification.

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structure and purity.

- Mass Spectrometry (MS): Confirms molecular weight and substitution pattern.

Chemical Reactions Analysis

1-(Cyclopentyloxy)-2-iodocyclopentane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form cyclopentanone derivatives or reduced to remove the iodine atom.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.

Major Products: The major products formed depend on the specific reaction conditions but may include cyclopentanone derivatives and substituted cyclopentanes.

Scientific Research Applications

Organic Synthesis

1-(Cyclopentyloxy)-2-iodocyclopentane serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various nucleophilic substitution reactions due to the presence of the iodine atom, which acts as a good leaving group. This property is crucial for constructing new carbon-carbon bonds or functionalizing other compounds.

Synthetic Routes

Several synthetic pathways can lead to the production of this compound, including:

- Nucleophilic Substitution : Reaction with nucleophiles such as amines or alcohols.

- Halogen Exchange : Substituting the iodine atom with other halogens or functional groups.

Medicinal Chemistry

Research indicates potential therapeutic applications of this compound in treating various diseases due to its unique chemical properties.

Case Study: Anti-inflammatory Activity

In studies focusing on inflammatory bowel disease (IBD), compounds structurally related to this compound demonstrated significant anti-inflammatory effects. These compounds inhibited pro-inflammatory cytokines, suggesting that similar derivatives may also exhibit therapeutic potential against IBD by modulating immune responses .

Biological Studies

The interactions of this compound with biological systems have been a focal point of research. Its reactivity profile allows for investigations into its mechanism of action at the molecular level.

Interaction Studies

Research has shown that this compound can interact with various biomolecules, potentially influencing their activity. For instance, studies have indicated that it can undergo nucleophilic attack by biological nucleophiles, leading to modifications in protein structures or functions.

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-2-iodocyclopentane involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Cyclopentane Derivatives

*Calculated based on atomic masses.

Key Observations :

- Reactivity : The iodine atom in the target compound is more reactive in substitution reactions than bromine in 1-bromo-2-methoxycyclopentanecarboxylic acid due to weaker C-I bonds .

- Polarity: The hydroxyl group in 1-methylcyclopentanol increases polarity (PSA: ~20.23 Ų) compared to the ether and iodide groups in the target compound (PSA: ~9.23 Ų*), affecting solubility and chromatographic behavior .

Physical and Chemical Properties

Table 2: Physicochemical Data Comparison

*Estimated using fragment-based methods.

Key Observations :

- Boiling Points: Cyclopentane derivatives with hydroxyl groups (e.g., 1-methylcyclopentanol) exhibit higher boiling points (160–180°C) due to hydrogen bonding, whereas ethers and halides (e.g., target compound) likely have lower boiling points .

- Lipophilicity : The target compound’s higher LogP (~3.2) compared to 2-(2-oxopentyl)cyclopentan-1-one (LogP 2.11) suggests greater membrane permeability, advantageous in drug delivery .

Biological Activity

1-(Cyclopentyloxy)-2-iodocyclopentane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications, supported by data tables and research findings.

This compound is characterized by its unique cyclopentyl ether structure, which may influence its interaction with biological targets. The presence of the iodine atom allows for various chemical reactions, including substitution and oxidation, making it a versatile compound in synthetic organic chemistry .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, which can lead to therapeutic effects in various conditions. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against certain biochemical markers associated with inflammation. For instance, it has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of inflammatory diseases .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in treating conditions like inflammatory bowel disease (IBD). In these studies, administration of the compound resulted in a notable reduction in disease severity, as evidenced by improvements in body weight and colon histology .

Data Table: Summary of Biological Activities

| Study Type | Biological Activity Observed | Reference |

|---|---|---|

| In Vitro | Inhibition of TNF-α and IL-6 | |

| In Vivo | Amelioration of IBD symptoms | |

| Mechanism | Modulation of inflammatory pathways |

Case Study 1: Inflammatory Bowel Disease

A study investigated the effect of this compound on TNBS-induced colitis in rats. The results indicated that treatment with the compound led to a significant decrease in myeloperoxidase levels (a marker of neutrophil infiltration) and improved overall health indicators such as colon weight recovery .

Case Study 2: Cytokine Modulation

Another investigation focused on the modulation of cytokine levels by this compound. The compound was found to effectively reduce the expression levels of pro-inflammatory cytokines while enhancing anti-inflammatory responses, suggesting its potential as a therapeutic agent for chronic inflammatory conditions .

Comparison with Similar Compounds

When compared to other iodinated cyclopentanes, this compound shows superior efficacy in modulating inflammatory responses. This is particularly relevant when considering its structural analogs that lack the cyclopentyloxy group, which appears to enhance its biological activity through better receptor binding and modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.